(1-Aminoethyliden)bisphosphonsäure

Übersicht

Beschreibung

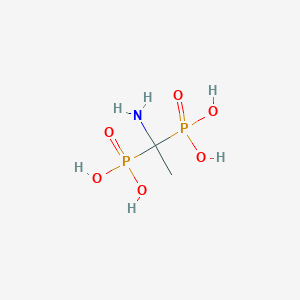

(1-Aminoethylidene)bisphosphonic acid, also known as AEBP, is a synthetic organic compound that has been studied for its various applications in scientific research. This compound is a highly versatile and useful chemical, with properties that make it attractive for use in a wide range of research experiments.

Wissenschaftliche Forschungsanwendungen

Behandlung von Knochenerkrankungen

(1-Aminoethyliden)bisphosphonsäure: ist weithin bekannt für seine Rolle bei der Vorbeugung und Behandlung von Knochenerkrankungen. Es hat eine hohe Affinität zu Hydroxylapatit, das in Knochen vorkommt, was es zu einem wirksamen Medikament für Erkrankungen wie Osteoporose macht. Durch die Hemmung der osteoklastenvermittelten Knochenresorption trägt es dazu bei, die Knochendichte zu erhalten oder zu erhöhen und das Frakturrisiko zu senken .

Hemmung im industriellen Maßstab

In der Öl- und Gasindustrie werden This compound-Derivate als Skalierungsinhibitoren untersucht. Diese Verbindungen können die Bildung von Kalziumkarbonat- und Bariumsulfatskalen in Pipelines und Anlagen verhindern, was für die Aufrechterhaltung der betrieblichen Effizienz und die Vermeidung von Schäden entscheidend ist .

Landwirtschaftliche Anwendungen

Die Hydrolyseprodukte von Bisphosphonatestern, einschließlich derer, die von This compound abgeleitet sind, finden in der Landwirtschaft Anwendung. Sie können als Wachstumsregulatoren, Herbizide oder Fungizide wirken und so zum Pflanzenschutz und zur Ertragssteigerung beitragen .

Antimikrobielle Eigenschaften

Forschungen haben gezeigt, dass Bisphosphonate antimikrobielle Eigenschaften besitzenThis compound und seine Analoga können gegen eine Reihe mikrobieller Krankheitserreger wirksam sein, was eine potenzielle Verwendung bei der Entwicklung neuer antimikrobieller Wirkstoffe bietet .

Chemische Synthese

In der synthetischen Chemie dient This compound als Baustein für die Herstellung verschiedener Phosphonat- und Bisphosphonatverbindungen. Diese Substanzen haben unterschiedliche physikalische, chemische und biologische Eigenschaften, was sie in der medizinischen Chemie und im Wirkstoffdesign wertvoll macht .

Enzyminhibition

Bisphosphonate, einschließlich This compound, sind dafür bekannt, bestimmte Enzyme im Mevalonat-Stoffwechselweg zu hemmen. Diese Hemmung ist entscheidend für die Entwicklung von Medikamenten, die auf Krankheiten abzielen, die mit der Cholesterinsynthese und anderen Stoffwechselprozessen zusammenhängen .

Materialwissenschaften

Aufgrund ihrer starken chelatisierenden Eigenschaften werden Bisphosphonate in den Materialwissenschaften zur Oberflächenmodifikation und als Stabilisatoren bei der Synthese von Nanopartikeln verwendetThis compound kann eingesetzt werden, um die Eigenschaften von Materialien zu verbessern, die in verschiedenen technologischen Anwendungen eingesetzt werden .

Wirkmechanismus

Target of Action

The primary target of (1-Aminoethylidene)bisphosphonic acid is the calcium carbonate (calcite) and barium sulfate (barite) scales under oilfield conditions . These inorganic scales can precipitate in oil and gas wells, leading to formation damage and reduction of hydrocarbon production .

Mode of Action

(1-Aminoethylidene)bisphosphonic acid interacts with its targets by inhibiting the formation of these scales. The compound is synthesized via aminolysis of polysuccinimide with nucleophilic amine reagents under alkaline conditions . The resulting product exhibits scale inhibition activities against carbonate and sulfate scales .

Biochemical Pathways

It is known that the compound’s action results in the inhibition of inorganic scale formation, which is a critical problem in hydrocarbon production .

Pharmacokinetics

The compound has been found to show excellent thermal stability at 130 °c for 7 days . This suggests that the compound may have good bioavailability under the harsh conditions of oilfield applications.

Result of Action

The action of (1-Aminoethylidene)bisphosphonic acid results in outstanding calcite scale inhibition performance . The compound also exhibits superior calcium tolerance performance with Ca2+ ions up to 100 ppm, and moderate performance in the range of 1000− 10000 ppm calcium ions .

Action Environment

The action, efficacy, and stability of (1-Aminoethylidene)bisphosphonic acid are influenced by environmental factors such as temperature and the presence of calcium ions . The compound shows excellent thermal stability at high temperatures (130 °C) and retains its scale inhibition performance in the presence of varying concentrations of calcium ions .

Zukünftige Richtungen

The future directions of “(1-Aminoethylidene)bisphosphonic acid” and similar compounds are likely to be influenced by their potential applications. For instance, modified polyaspartic acid, including pendant anionic functional moieties (phosphonate and sulfonate), were synthesized and investigated as new scale inhibitors to inhibit the calcium carbonate and barium sulfate scales under oilfield conditions .

Biochemische Analyse

Biochemical Properties

Bisphosphonates, the class of compounds to which it belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the formation of stable complexes, particularly with metal ions .

Cellular Effects

Bisphosphonates are known to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of (1-Aminoethylidene)bisphosphonic acid in laboratory settings. One study has shown that a related compound, polyaspartic acid-capped aminomethylene phosphonic acid, demonstrated excellent thermal stability at 130 °C for 7 days .

Metabolic Pathways

Bisphosphonates are known to interact with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .

Transport and Distribution

Bisphosphonates are known to interact with various transporters and binding proteins .

Eigenschaften

IUPAC Name |

(1-amino-1-phosphonoethyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H9NO6P2/c1-2(3,10(4,5)6)11(7,8)9/h3H2,1H3,(H2,4,5,6)(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPCTYPSWRBUGFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(N)(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H9NO6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50164560 | |

| Record name | (1-Aminoethylidene)bisphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15049-85-1 | |

| Record name | AEDP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15049-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Aminoethylidene)bisphosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015049851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-Aminoethylidene)bisphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-aminoethylidene)bisphosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

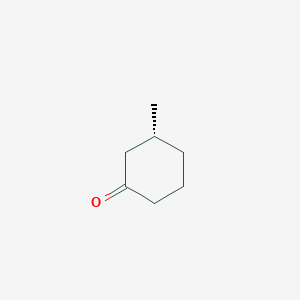

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5H-Pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B81380.png)

![Benzo[d]oxazole-5-carboxylic acid](/img/structure/B81381.png)